4,7-Diazaspiro[2.5]octan-5-one hydrochloride
Overview
Description
4,7-Diazaspiro[2.5]octan-5-one hydrochloride, also known as DOH, is a highly versatile organic compound with a unique fusion of nitrogen and oxygen atoms. It has a molecular weight of 126.16 and its IUPAC name is 4,7-diazaspiro[2.5]octan-5-one .
Synthesis Analysis
The synthesis of this compound can be achieved through the reduction reaction of compound IV . The compound IV is dissolved in an organic solvent, and a reducing agent is added to reduce the compound IV to produce a 4,7-Diazaspiro[2.5]octan-5-one compound shown in formula V .Molecular Structure Analysis
The InChI code for this compound is1S/C6H10N2O/c9-5-3-7-4-6 (8-5)1-2-6/h7H,1-4H2, (H,8,9)
. This indicates the presence of 6 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule. Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 126.16 . and is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
4,7-Diazaspiro[2.5]octan-5-one hydrochloride is involved in various synthetic processes and chemical studies, demonstrating its versatility in organic chemistry. For instance, it has been used in the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones, leading to compounds with significant structural diversity and potential chemical applications (Chiaroni et al., 2000). These processes highlight the compound's utility in constructing complex molecular frameworks, which could have implications in materials science, pharmaceuticals, and nanotechnology.
Pharmacological Research
In pharmacological research, derivatives of 4,7-Diazaspiro[2.5]octan-5-one have shown potential in various therapeutic areas. For example, a quinuclidine derivative, closely related to the diazaspiro[2.5]octane structure, demonstrated radioprotective properties in preclinical studies, suggesting a potential application in protecting against radiation-induced damage (Shapiro et al., 1968). This finding indicates the broader potential of diazaspiro[2.5]octane derivatives in developing novel therapeutic agents.
Antimicrobial and Antitubercular Activity
A study identified a novel diazaspiro[3.4]octane series with activity against multiple stages of the human malaria parasite Plasmodium falciparum. This research underscores the potential of this compound derivatives in contributing to the development of new antimalarial drugs, highlighting their significance in addressing global health challenges (Le Manach et al., 2021). Additionally, compounds derived from the 2,6-diazaspiro[3.4]octane core have shown potent antitubercular activity, indicating their potential as leads in the fight against tuberculosis, a major infectious disease (Lukin et al., 2023).
Corrosion Inhibition
In the field of materials science, spirocyclopropane derivatives, related to this compound, have been studied for their corrosion inhibition properties on mild steel in acidic media. These studies reveal the compound's potential application in protecting industrial materials, contributing to the development of more durable and sustainable materials (Chafiq et al., 2020).
Safety and Hazards
4,7-Diazaspiro[2.5]octan-5-one hydrochloride is classified as an irritant . Safety precautions include avoiding inhalation, contact with skin or eyes, and it should be used in well-ventilated areas . In case of contact, rinse thoroughly with water . It is recommended to wear protective gloves and eye protection while handling this compound .
Properties
IUPAC Name |
4,7-diazaspiro[2.5]octan-5-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c9-5-3-7-4-6(8-5)1-2-6;/h7H,1-4H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXSVKBORKOQFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC(=O)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718300 | |
Record name | 4,7-Diazaspiro[2.5]octan-5-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199794-52-9 | |
Record name | 4,7-Diazaspiro[2.5]octan-5-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-Diazaspiro[2.5]octan-5-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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